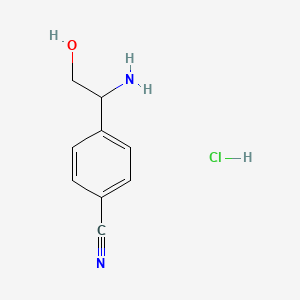

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of benzonitrile, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be carried out using various methods, including the use of ionic liquids as recycling agents. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, simplifying the separation process and eliminating the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as specific molar ratios and temperatures, ensures high yields and efficient production. For instance, a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.5 and a reaction temperature of 120°C can result in high conversion rates and yields .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield benzonitrile derivatives, while reduction can produce primary amines .

Applications De Recherche Scientifique

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and pharmacological effects, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzonitrile: Similar in structure but lacks the hydroxyethyl group.

Benzonitrile: The parent compound without the amino and hydroxyethyl groups.

4-(1-Hydroxyethyl)benzonitrile: Similar but lacks the amino group.

Uniqueness

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.

Activité Biologique

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride, often referred to as AHEB, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of AHEB, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of AHEB is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring with a nitrile substituent. The molecular formula is C9H10ClN2O, and its molecular weight is approximately 200.64 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions.

Mechanisms of Biological Activity

AHEB exhibits various biological activities, primarily attributed to its structural features. Key mechanisms include:

- Inhibition of Enzymatic Activity : AHEB has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular processes.

- Receptor Interaction : The compound interacts with various receptors in the body, which can modulate physiological responses.

- Antioxidant Properties : AHEB exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with AHEB:

- Antimicrobial Activity : Studies have indicated that AHEB possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary studies suggest that AHEB may have anticancer properties. It has been tested on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing dose-dependent cytotoxicity.

- Neuroprotective Effects : Research indicates that AHEB may offer neuroprotective benefits by reducing neuronal apoptosis and promoting cell survival under stress conditions.

Case Studies

Several case studies have explored the biological activity of AHEB:

- Case Study 1 : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of AHEB against a panel of pathogens. Results showed that AHEB had minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested bacteria, indicating moderate antimicrobial activity.

- Case Study 2 : A study focused on the anticancer effects of AHEB revealed that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours, with an IC50 value of approximately 25 µM.

- Case Study 3 : In neuroprotection research published in Neuroscience Letters, AHEB was administered to neuronal cultures exposed to oxidative stress. The results indicated a significant decrease in cell death and an increase in antioxidant enzyme activity compared to control groups.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress-induced apoptosis | |

| Enzyme inhibition | Modulates metabolic pathways |

Propriétés

Formule moléculaire |

C9H11ClN2O |

|---|---|

Poids moléculaire |

198.65 g/mol |

Nom IUPAC |

4-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H |

Clé InChI |

OLFYDIQLQYMAOI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#N)C(CO)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.